molecular formula C13H18O3 B13596832 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid

Katalognummer: B13596832
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: VEHWFIBEJZRLNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a butanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 2-methoxy-5-methylphenylboronic acid with a suitable alkyl halide, followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and reduced production costs. The use of automated systems and advanced analytical techniques ensures consistent quality and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The methyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carboxylic acid group can produce an alcohol .

Wissenschaftliche Forschungsanwendungen

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The methoxy and methyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate enzyme activity, influence signal transduction pathways, and alter cellular processes, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Methoxy-5-methylphenylboronic acid
  • 2-Methoxyphenyl isocyanate
  • 2-Methoxy-5-methylphenyl isothiocyanate

Uniqueness

2-(2-Methoxy-5-methylphenyl)-3-methylbutanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity.

Eigenschaften

Molekularformel

C13H18O3

Molekulargewicht

222.28 g/mol

IUPAC-Name

2-(2-methoxy-5-methylphenyl)-3-methylbutanoic acid

InChI

InChI=1S/C13H18O3/c1-8(2)12(13(14)15)10-7-9(3)5-6-11(10)16-4/h5-8,12H,1-4H3,(H,14,15)

InChI-Schlüssel

VEHWFIBEJZRLNH-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)OC)C(C(C)C)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.